Product packaging for 2-Methylquinuclidin-3-ol(Cat. No.:CAS No. 3952-61-2)

2-Methylquinuclidin-3-ol

Cat. No.: B3383165
CAS No.: 3952-61-2
M. Wt: 141.21 g/mol
InChI Key: VLJPCCPJHQAAQB-UHFFFAOYSA-N
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Description

2-Methylquinuclidin-3-ol, with the molecular formula C8H15NO, is a chiral quinuclidine derivative of significant interest in medicinal chemistry and pharmacological research . The compound is systematically named 2-methyl-1-azabicyclo[2.2.2]octan-3-ol, highlighting its bicyclic structure which is a key pharmacophore in several biologically active molecules . Scientific studies on quinuclidin-3-ol derivatives have demonstrated that these compounds can exhibit notable stereoselectivity in their interactions with enzymes. For instance, research published in peer-reviewed journals indicates that enantiomers of quinuclidin-3-ol derivatives show distinct behaviors as inhibitors and substrates for human cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . This stereospecificity is critical for research aimed at developing therapeutic agents for neurodegenerative diseases. Furthermore, the this compound structure serves as a key synthetic intermediate. It is related to compounds used in the development and quality control (QC) of pharmaceuticals like Solifenacin, underscoring its value in Analytical Method Development (AMD) and Validation for Abbreviated New Drug Applications (ANDAs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B3383165 2-Methylquinuclidin-3-ol CAS No. 3952-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO/c1-6-8(10)7-2-4-9(6)5-3-7/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJPCCPJHQAAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2CCN1CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960139
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-ol
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Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3952-61-2
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-ol
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Record name 2-Methylquinuclidin-3-ol
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Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-ol
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Record name 2-methylquinuclidin-3-ol
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Synthetic Methodologies for 2 Methylquinuclidin 3 Ol and Its Stereoisomers

Classical Total Synthesis Approaches to the Quinuclidine (B89598) Core

Classical approaches to the quinuclidine framework generally involve the construction of a suitably substituted piperidine (B6355638) ring followed by a cyclization reaction to form the characteristic bicyclo[2.2.2]octane system. These multi-step pathways often culminate in the synthesis of a key intermediate, such as 3-quinuclidinone, which can be further functionalized.

Multi-step Reaction Pathways for Quinuclidine Ring Formation

The formation of the quinuclidine ring has been a subject of extensive study for over a century. One of the most established and convenient methods for preparing the core structure is via an intramolecular Dieckmann condensation. tsijournals.com This strategy typically begins with a 4-substituted piperidine derivative.

A common pathway starts from ethyl isonipecotate (ethyl piperidine-4-carboxylate), which is alkylated with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) to yield 1-carbethoxymethyl-4-carbethoxypiperidine. tsijournals.com This diester is then subjected to a Dieckmann condensation using a strong base, such as potassium tert-butoxide or potassium ethoxide, to induce ring closure. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated under acidic conditions to afford 3-quinuclidinone. tsijournals.comnih.gov The final step to obtain a quinuclidinol is the reduction of the ketone, for example, using sodium borohydride, which yields racemic 3-quinuclidinol (B22445). nih.gov

An alternative classical approach, known as the Meisenheimer synthesis, involves heating 4-methylpyridine (B42270) with formaldehyde (B43269) to produce 2-(pyridin-4-yl)ethanol. The pyridine (B92270) ring is then reduced to a piperidine. The resulting alcohol is converted to a leaving group (e.g., an iodide), and subsequent base-mediated intramolecular cyclization yields the quinuclidine ring system. nih.gov

These classical syntheses, while effective for producing the core scaffold, typically result in racemic products or require further steps to introduce specific substitution patterns like that found in 2-Methylquinuclidin-3-ol.

Key Precursors and Intermediate Derivatizations towards this compound

Starting from the key intermediate, 3-quinuclidinone, the synthesis of this compound requires the introduction of a methyl group at the C2 position and the reduction of the ketone at C3. The relative timing of these steps is crucial for controlling the stereochemical outcome.

One logical approach is the α-methylation of 3-quinuclidinone. This can be achieved by forming the enolate of 3-quinuclidinone using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source like methyl iodide. This would produce 2-methyl-3-quinuclidinone. Subsequent reduction of the ketone would then yield this compound. However, the stereochemical control of this reduction step is critical, as it can lead to a mixture of diastereomers (cis and trans isomers, depending on the relative orientation of the methyl and hydroxyl groups).

Alternatively, functionalization can precede the formation of the bicyclic system. For instance, a piperidine precursor already containing the required methyl group at the eventual C2 position could be synthesized and then carried through the cyclization sequence. This approach may offer better control over the introduction of the first stereocenter. The diastereoselectivity would then be determined during the ring-forming or subsequent reduction steps.

Stereoselective and Asymmetric Synthesis Strategies

The presence of two stereocenters in this compound necessitates the use of stereoselective synthetic methods to access specific stereoisomers. Modern asymmetric synthesis provides several powerful strategies to achieve this, including the use of chiral starting materials, asymmetric catalysts, and diastereoselective reactions.

Chiral Pool Synthesis Utilizing Established Chiral Precursors

Chiral pool synthesis utilizes readily available enantiopure starting materials, such as amino acids or terpenes, to impart chirality to the final molecule. The Cinchona alkaloids themselves, being natural products containing a functionalized quinuclidine core, serve as a testament to nature's use of this strategy. wiley-vch.de Synthetically, one could envision starting from a chiral piperidine derivative derived from a chiral pool source. For example, enantiopure amino acids like lysine (B10760008) or glutamic acid can be converted into chiral piperidine building blocks. These chiral precursors, with pre-defined stereocenters, can then be elaborated and cyclized to form the quinuclidine ring, transferring the initial chirality to the final product. This approach has been widely used in the synthesis of various alkaloids. wiley-vch.de

Asymmetric Catalysis in the Enantioselective Formation of this compound

Asymmetric catalysis offers a highly efficient method for generating chiral molecules without the need for stoichiometric chiral reagents. This can be applied to the synthesis of the quinuclidine core itself or to the functionalization of a pre-existing ring.

A notable example is the asymmetric reduction of 3-quinuclidinone. While chemical reductions with achiral reagents like NaBH₄ produce a racemic alcohol, enzymatic reductions can be highly enantioselective. For instance, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-dependent 3-quinuclidinone reductase from Rhodotorula rubra has been shown to catalyze the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with greater than 99.9% enantiomeric excess. nih.gov Similarly, other microbial reductases can produce the (S)-enantiomer. dntb.gov.ua This provides enantiopure 3-quinuclidinol, which could then be subjected to further diastereoselective functionalization at the C2 position.

Furthermore, transition metal-catalyzed asymmetric reactions represent a powerful tool. A highly effective method for the asymmetric construction of complex quinuclidine derivatives involves an iridium-catalyzed intramolecular allylic dearomatization reaction. chinesechemsoc.org In this approach, a chiral phosphoramidite (B1245037) ligand (a Feringa-type ligand) is used with an iridium precursor to catalyze the cyclization of an indole-tethered allylic carbonate. This reaction proceeds with excellent yields and outstanding levels of both diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee), creating multiple stereocenters in a single step. chinesechemsoc.org While this specific example leads to indolenine-fused quinuclidines, the principle demonstrates a powerful strategy for the stereocontrolled synthesis of highly functionalized quinuclidine scaffolds.

Catalyst SystemSubstrate TypeProductd.r.ee (%)Yield (%)
[Ir(cod)Cl]₂ / (S,S,Sₐ)-L1Indole-tethered allylic carbonateIndolenine-fused quinuclidine>20:19686
R. rubra reductase3-Quinuclidinone(R)-3-QuinuclidinolN/A>99.9>99

Table 1: Examples of Asymmetric Catalysis in Quinuclidine Synthesis.

Diastereoselective Synthetic Routes and Control of Stereochemical Outcomes

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). In the synthesis of this compound from 2-methyl-3-quinuclidinone, the facial selectivity of the ketone reduction will determine the diastereomeric outcome. The rigid, bicyclic nature of the quinuclidine core can exert significant steric influence on incoming reagents. The attacking hydride reagent will preferentially approach from the less hindered face of the carbonyl group. The orientation of the adjacent methyl group at C2 will direct this approach, potentially favoring the formation of one diastereomer over the other. The choice of reducing agent can also influence this selectivity; bulky reducing agents (e.g., L-Selectride) often provide higher diastereoselectivity compared to smaller ones (e.g., NaBH₄).

The iridium-catalyzed dearomatization reaction mentioned previously is a prime example of achieving excellent diastereocontrol. chinesechemsoc.org The stereochemical outcome is dictated by the chiral ligand, which creates a chiral pocket around the metal center. This chiral environment forces the substrate to adopt a specific conformation in the transition state, leading to the highly selective formation of one diastereomer. The origin of this high diastereoselectivity is attributed to the facial selectivity of the prochiral nucleophile, which is controlled by the catalyst. chinesechemsoc.org Such catalyst-controlled diastereoselection is a hallmark of modern asymmetric synthesis and provides a reliable route to complex, stereochemically defined molecules like the stereoisomers of this compound.

Modern Synthetic Innovations and High-Yield Methodologies

Recent advancements in synthetic organic chemistry have focused on improving efficiency, selectivity, and sustainability. These principles are paramount for the synthesis of intricate structures like this compound, which contains stereocenters that are crucial for its potential applications.

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

The development of novel catalytic systems is a cornerstone of modern synthesis, aiming to enhance reaction rates and control stereochemical outcomes. For the synthesis of chiral alcohols and amines, both transition-metal catalysis and organocatalysis have proven to be powerful tools.

Hypothetically, a stereoselective synthesis of this compound could be approached through the asymmetric reduction of a corresponding ketone precursor, 2-methylquinuclidin-3-one (B3270544). The table below outlines potential catalytic systems that could be explored for this transformation, based on successful applications in similar substrates.

Catalyst TypeSpecific Catalyst ExamplePotential Advantages
Transition MetalRuthenium-based catalysts (e.g., Ru-BINAP)High enantioselectivity, broad functional group tolerance.
OrganocatalystChiral phosphoric acidsMetal-free, environmentally benign, high stereocontrol.
BiocatalystKetoreductases (KREDs)High specificity, mild reaction conditions, green approach.

Detailed research into these catalytic systems would be necessary to optimize conditions such as solvent, temperature, and catalyst loading to achieve high yields and diastereoselectivity for the desired stereoisomers of this compound.

Application of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of heterocyclic compounds has been an area of active research.

A potential multi-step flow synthesis of this compound could involve the sequential transformation of a suitable starting material in a continuous reactor system. For instance, the formation of the quinuclidine core followed by functional group manipulations could be performed in a "telescoped" manner, where the output of one reactor flows directly into the next. This approach can minimize manual handling of intermediates and reduce reaction times. The benefits of a continuous flow approach are particularly evident in reactions that are highly exothermic or involve hazardous reagents.

Strategies for Sustainable and Atom-Economical Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and atom economy, principles that aim to minimize waste and maximize the incorporation of starting material atoms into the final product.

For the synthesis of this compound, sustainable strategies could include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2.

Catalytic Hydrogenation: Employing catalytic hydrogenation for reduction steps, which typically produces water as the only byproduct, thus exhibiting high atom economy.

One-Pot Reactions: Designing synthetic routes that involve multiple bond-forming events in a single reaction vessel, which reduces the need for intermediate purification steps and minimizes solvent waste.

The development of a truly sustainable synthesis of this compound would require a holistic approach, considering the entire lifecycle of the process, from the sourcing of raw materials to the final product purification.

Structural and Stereochemical Elucidation of 2 Methylquinuclidin 3 Ol

Advanced Spectroscopic Techniques for Configuration and Conformation

Spectroscopic methods are fundamental in elucidating the complex stereochemistry of 2-Methylquinuclidin-3-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) provide complementary information regarding the connectivity, configuration, and conformational dynamics of the molecule.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for differentiating the stereoisomers of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the determination of the relative stereochemistry.

In ¹H NMR, the coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of the vicinal coupling constant between the proton at C2 and the proton at C3 can help to establish the cis or trans relationship between the methyl and hydroxyl groups. A larger coupling constant is typically observed for a dihedral angle of approximately 180° (anti-periplanar), which would be expected for a trans configuration, while a smaller coupling constant suggests a cis relationship (syn-clinal).

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for assigning proton signals and providing further stereochemical insights. COSY experiments establish proton-proton coupling networks, confirming the connectivity within the quinuclidine (B89598) ring system. NOESY experiments detect through-space interactions between protons that are in close proximity. For instance, a NOESY correlation between the methyl group protons at C2 and the proton at C3 would strongly suggest a cis relationship between these substituents.

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms, particularly C2 and C3, are sensitive to the stereochemical arrangement of the substituents. The different stereoisomers will exhibit distinct sets of ¹³C NMR signals, allowing for their differentiation.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
CH₃ at C2 1.0 - 1.5 Doublet Coupled to the proton at C2.
H at C2 2.5 - 3.5 Multiplet Coupled to the methyl protons and the proton at C3.
H at C3 3.8 - 4.5 Multiplet Coupled to the proton at C2 and adjacent methylene (B1212753) protons.
OH at C3 Variable Singlet (broad) Chemical shift is dependent on solvent and concentration.

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula (C₈H₁₅NO).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) often leads to characteristic fragmentation of the quinuclidine ring. Common fragmentation pathways for related alkyl-substituted quinolines include the loss of the alkyl substituent and ring cleavage. For this compound, expected fragmentation could involve the loss of the methyl group (M-15), the hydroxyl group (M-17), or a water molecule (M-18). The fragmentation pattern can help to confirm the presence and location of the substituents on the quinuclidine core. While standard MS techniques are generally unable to differentiate between stereoisomers, tandem mass spectrometry (MS/MS) of diastereomers can sometimes reveal subtle differences in fragmentation patterns.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the characteristic functional groups present in this compound. mdpi.comnih.gov The spectra are complementary, with some vibrations being more prominent in IR and others in Raman.

The most prominent feature in the IR spectrum is expected to be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. mdpi.com The broadening is due to hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. mdpi.com The C-N stretching vibration of the tertiary amine in the quinuclidine ring is expected to be observed in the 1000-1200 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol will likely appear in the 1050-1150 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and skeletal vibrations, which will be unique to the specific stereoisomer.

Raman spectroscopy can provide complementary information, particularly for the non-polar C-C and C-H bonds of the carbon skeleton.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Spectrum
O-H Stretching 3200 - 3600 (broad) IR
C-H (sp³) Stretching 2850 - 3000 IR, Raman
C-O Stretching 1050 - 1150 IR

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.gov This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute arrangement of atoms in space. nih.govnih.govmdpi.com

To determine the absolute configuration of a specific enantiomer of 2-Methylquidin-3-ol, a suitable single crystal must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. nih.gov By employing anomalous dispersion, the absolute stereochemistry of the chiral centers at C2 and C3 can be unambiguously assigned as either (R) or (S). This technique provides irrefutable proof of the stereochemical outcome of a synthesis or resolution process. nih.gov Furthermore, X-ray crystallography reveals detailed information about the solid-state conformation of the molecule and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Chiral Chromatography and Resolution Techniques for Enantiomeric Purity

Since this compound exists as pairs of enantiomers, chiral chromatography is essential for their separation and for the determination of enantiomeric purity. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds. mdpi.comnih.gov SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic modifier such as methanol (B129727) or isopropanol. nih.govresearchgate.net This mobile phase has low viscosity and high diffusivity, which can lead to fast and efficient separations. researchgate.net

For the enantiomeric separation of this compound, various chiral stationary phases can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes result in different retention times for the enantiomers. The development of an SFC method would involve screening different CSPs and optimizing the mobile phase composition (i.e., the type and percentage of the modifier) to achieve baseline separation of the enantiomers. nih.govtsu.ge

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of the stereoisomers of this compound. Due to the identical physical and chemical properties of enantiomers in an achiral environment, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP).

Chiral Stationary Phases (CSPs): The selection of an appropriate CSP is crucial for the successful separation of this compound stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for the resolution of a wide range of chiral compounds, including those with structures analogous to this compound. Columns like Chiralpak® and Chiralcel® have demonstrated broad applicability in separating enantiomers. For compounds containing amine groups, crown ether-based CSPs can also be particularly useful.

Mobile Phase Composition: The mobile phase composition plays a significant role in achieving optimal separation. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically employed. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions between the basic analyte and the acidic sites on the silica (B1680970) gel support of the CSP.

Method Development and Optimization: A systematic approach to method development involves screening various CSPs and mobile phase compositions. The resolution of stereoisomers is influenced by factors such as the type and concentration of the alcohol modifier, the nature and concentration of the amine additive, the flow rate, and the column temperature. A well-developed HPLC method can effectively separate all four potential stereoisomers of this compound.

The following interactive data table provides a representative example of HPLC conditions that could be applied for the stereoisomer analysis of this compound, based on methods developed for similar quinuclidine derivatives.

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

This table represents a typical starting point for method development. Actual retention times and resolution will vary based on the specific stereoisomers and instrumentation.

Detailed research findings for analogous compounds have shown that baseline separation of all stereoisomers can be achieved, allowing for accurate quantification of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a given sample.

Chemical Resolution Methods for Enantiopurification

Chemical resolution is a classical yet effective method for the enantiopurification of racemic mixtures. This technique involves the reaction of the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.

Selection of a Chiral Resolving Agent: For the resolution of a basic compound like this compound, a chiral acidic resolving agent is typically used. Common choices include optically pure forms of tartaric acid, mandelic acid, camphorsulfonic acid, or dibenzoyltartaric acid. The selection of the resolving agent is critical and often determined empirically to find one that forms well-defined, crystalline diastereomeric salts with a significant difference in solubility.

Diastereomeric Salt Formation and Crystallization: The process involves dissolving the racemic this compound and the chiral resolving agent in a suitable solvent. The choice of solvent is crucial as it influences the solubility of the diastereomeric salts. A solvent system is sought where one diastereomeric salt is significantly less soluble than the other, leading to its preferential crystallization upon cooling or concentration of the solution.

Separation and Recovery: The crystallized diastereomeric salt is separated by filtration. The enantiomeric purity of the crystallized salt can be assessed by HPLC. The less soluble diastereomer can be obtained in high enantiomeric excess through one or more recrystallization steps. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base to liberate the free amine, thus yielding the enantiopurified this compound. The more soluble diastereomer remains in the mother liquor and can also be recovered and purified.

The following interactive data table outlines a general procedure for the chemical resolution of this compound.

StepDescription
1. Salt Formation Racemic this compound is reacted with an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) in a suitable solvent (e.g., methanol or ethanol).
2. Crystallization The solution is heated to ensure complete dissolution and then slowly cooled to induce the crystallization of the less soluble diastereomeric salt.
3. Isolation The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
4. Purification The isolated salt is recrystallized from a suitable solvent to enhance its diastereomeric purity.
5. Liberation of Enantiomer The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free enantiomerically enriched this compound, which can then be extracted with an organic solvent.
6. Recovery of Resolving Agent The aqueous layer can be acidified to recover the chiral resolving agent.

The efficiency of the resolution is dependent on the specific combination of the racemic compound, resolving agent, and solvent system.

Reactivity and Mechanistic Investigations of 2 Methylquinuclidin 3 Ol

Transformations Involving the Hydroxyl Functionality

The hydroxyl group at the C-3 position of the quinuclidine (B89598) ring is a primary site for a variety of chemical transformations, including oxidation, substitution, elimination, and derivatization through esterification and etherification.

Oxidation Reactions to Derived Carbonyl Compounds (Aldehydes/Ketones)

The secondary alcohol functionality in 2-Methylquinuclidin-3-ol can be readily oxidized to the corresponding ketone, 2-methyl-3-quinuclidinone. Several established oxidation protocols are effective for this transformation, each with its own characteristic reagents and conditions.

Commonly employed methods include the Swern and Oppenauer oxidations. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine (B128534). This method is known for its mild reaction conditions and high yields. The Oppenauer oxidation, conversely, employs a ketone (typically acetone (B3395972) or cyclohexanone) as the oxidant in the presence of an aluminum alkoxide catalyst, such as aluminum isopropoxide. This method is particularly useful for the selective oxidation of secondary alcohols.

A specific example of a related transformation is the oxidation of 3-S-quinuclidinol to 3-quinuclidinone using a modified "Montanari oxidation process" with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst and molecular chlorine as the oxidant, which has been shown to proceed in nearly quantitative yield.

Table 1: Comparison of Oxidation Methods for Secondary Alcohols

Oxidation MethodTypical ReagentsKey Features
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineMild conditions, avoids heavy metals, produces volatile byproducts.
Oppenauer OxidationAcetone, Aluminum IsopropoxideSelective for secondary alcohols, reversible reaction.
TEMPO-catalyzed OxidationTEMPO, NaOCl or Cl₂Highly selective, can be catalytic in TEMPO.

Nucleophilic Substitution Reactions (SN1, SN2) and Alkyl Halide Formation Pathways

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions to form various derivatives, including alkyl halides. The mechanism of these reactions, whether SN1 or SN2, is influenced by the reaction conditions and the structure of the substrate.

Conversion to alkyl halides is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. ucalgary.camasterorganicchemistry.com These reagents are generally preferred over hydrohalic acids to avoid the harsh acidic conditions that can promote side reactions. ucalgary.ca

The reaction with thionyl chloride in the presence of a base like pyridine (B92270) typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the C-3 position. libretexts.orglibretexts.org In the absence of a base, the reaction can proceed through an SNi (internal nucleophilic substitution) mechanism, which may lead to retention of configuration. libretexts.orgmasterorganicchemistry.com Similarly, the reaction with PBr₃ generally follows an SN2 pathway, leading to inversion of configuration. masterorganicchemistry.comchemistrysteps.com

Due to the bicyclic and somewhat sterically hindered nature of the quinuclidine ring, SN2 reactions might be slower compared to simpler acyclic secondary alcohols. The potential for an SN1 mechanism exists, particularly with solvolysis of a derivative with a good leaving group (e.g., a tosylate) in a polar, protic solvent, which would proceed through a carbocation intermediate, leading to a racemic mixture of products. whiterose.ac.uk

Elimination Reactions (E1, E2) Leading to Olefinic Quinuclidines

Dehydration of this compound leads to the formation of olefinic quinuclidines. This elimination reaction can proceed through either an E1 or E2 mechanism, depending on the reaction conditions.

Acid-catalyzed dehydration, typically using strong acids like sulfuric acid or phosphoric acid, generally follows an E1 pathway. lumenlearning.com This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation at C-3. A subsequent deprotonation of an adjacent carbon (C-2 or C-4) by a weak base (like water or the conjugate base of the acid) yields the alkene. Given the possibility of deprotonation from either C-2 or C-4, a mixture of isomeric olefinic quinuclidines (2-methyl-Δ²-quinuclidine and 2-methyl-Δ³-quinuclidine) could be expected, with the more substituted and thermodynamically stable alkene being the major product according to Zaitsev's rule.

An E2 mechanism can be favored by converting the hydroxyl group into a good leaving group that is not water (e.g., a tosylate) and then treating the substrate with a strong, non-nucleophilic base. lumenlearning.commasterorganicchemistry.com The E2 reaction is a concerted process and has strict stereochemical requirements, demanding an anti-periplanar arrangement between the leaving group and the proton being abstracted. masterorganicchemistry.comlibretexts.org The rigid bicyclic structure of the quinuclidine ring system will dictate the feasibility of achieving this geometry and thus influence the regioselectivity of the elimination.

Esterification and Etherification Processes

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. For instance, the synthesis of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate has been reported, highlighting the accessibility of this reaction pathway. researchgate.net The reaction conditions for esterification can vary from acid-catalyzed reactions with carboxylic acids (Fischer esterification) to reactions with more reactive acylating agents in the presence of a base. Transesterification, where an existing ester exchanges its alcohol component, is also a viable method. mdpi.com

Etherification can be achieved through methods such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comjk-sci.com This process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com The success of this reaction is dependent on the steric hindrance of the alkyl halide, with primary alkyl halides being the most suitable electrophiles to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Table 2: Derivatization of the Hydroxyl Group of this compound

Reaction TypeReagentsProduct
EsterificationCarboxylic Acid/Acid Halide/AnhydrideEster
EtherificationStrong Base, Alkyl HalideEther

Reactions at the Bridgehead Nitrogen Atom

The tertiary amine functionality at the bridgehead of the quinuclidine ring is a key site of reactivity, primarily involving its nucleophilic character.

Alkylation and Quaternization Reactions

The lone pair of electrons on the bridgehead nitrogen atom makes it nucleophilic and basic. It can readily react with alkylating agents, such as alkyl halides, to undergo N-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. This process is known as quaternization.

The reaction involves the direct attack of the nitrogen atom on the electrophilic carbon of the alkyl halide in an SN2 fashion. The rate of quaternization is influenced by the nature of the alkyl halide, with reactivity generally following the order of I > Br > Cl. Studies on the quaternization of quinuclidin-3-ol with various alkyl bromides have shown that these reactions proceed to give N-alkyl monoquaternary derivatives in good yields. The kinetics of such reactions typically follow second-order rate laws, being first order in both the amine and the alkyl halide.

The formation of these quaternary ammonium salts introduces a permanent positive charge on the nitrogen atom, significantly altering the physical and chemical properties of the molecule.

Complexation and Coordination Chemistry with Metal Centers

The coordination chemistry of quinuclidine derivatives has been a subject of interest due to the steric accessibility of the bridgehead nitrogen and the potential for the functional groups on the bicyclic framework to act as ligands. In principle, this compound possesses two potential coordination sites: the tertiary amine nitrogen and the hydroxyl group. The nitrogen atom, with its available lone pair of electrons, can act as a Lewis base to coordinate with a variety of metal centers. The hydroxyl group could also participate in coordination, potentially acting as a bridging ligand or forming a chelate ring with the nitrogen atom, depending on the stereochemistry of the molecule and the nature of the metal ion.

However, a thorough review of available literature did not reveal specific studies detailing the synthesis, isolation, and characterization of metal complexes involving this compound as a ligand. Consequently, there is a lack of experimental data such as stability constants, coordination numbers, preferred geometries, or the electronic and magnetic properties of any such complexes. Without these experimental findings, a detailed discussion on the coordination chemistry of this specific compound remains speculative.

Ring System Modification and Rearrangement Studies

The rigid bicyclo[2.2.2]octane skeleton of the quinuclidine ring system can, under certain conditions, undergo fascinating transformations, including transannular reactions and skeletal rearrangements.

Transannular Reactions within the Bicyclic Quinuclidine Framework

Transannular reactions, which involve the formation of a bond across the ring system, are known to occur in medium-sized rings where the proximity of certain atoms allows for intramolecular interactions. In the context of the quinuclidine framework, such reactions could theoretically be initiated by the activation of the hydroxyl group in this compound, leading to the formation of a carbocationic intermediate. This intermediate could then be susceptible to attack by the bridgehead nitrogen, resulting in a rearranged tricyclic product.

Despite the theoretical possibility of such reactions, dedicated studies on the transannular cyclization or related intramolecular reactions of this compound are not readily found in the surveyed scientific literature. Therefore, no specific examples, reaction conditions, or mechanistic details can be presented for this compound.

Skeletal Rearrangements and Ring Expansion/Contraction

Skeletal rearrangements, including ring expansion and contraction, are fundamental processes in organic chemistry that can lead to the formation of novel molecular architectures. For quinuclidine derivatives, such rearrangements could be envisioned, for instance, through a Wagner-Meerwein-type shift following the generation of a carbocation adjacent to the bicyclic system.

However, the current body of scientific literature accessible through extensive searches does not provide specific instances of skeletal rearrangements, ring expansions, or ring contractions involving this compound. Research on the reactivity of this specific compound under conditions that typically promote such transformations appears to be unpublished or not widely disseminated.

Applications of 2 Methylquinuclidin 3 Ol As a Chemical Scaffold and Ligand

Utilization in the Synthesis of Complex Chemical Architectures

Extensive research into the applications of 2-Methylquinuclidin-3-ol has revealed its utility as a versatile building block in the synthesis of intricate molecular structures. Its rigid bicyclic framework and inherent chirality make it a valuable starting material for creating complex polycyclic and spirocyclic systems, as well as a precursor for a variety of advanced heterocyclic compounds.

As a Chiral Building Block for Polycyclic and Spirocyclic Systems

The stereochemically defined structure of this compound serves as an excellent chiral scaffold for the construction of larger, more complex ring systems. The quinuclidine (B89598) core provides a rigid template upon which additional rings can be fused or attached in a spirocyclic fashion, with the existing stereocenters directing the stereochemical outcome of subsequent reactions. This control is crucial in the synthesis of natural products and pharmacologically active molecules where specific stereoisomers are often required for biological activity.

While specific examples detailing the direct use of this compound in the synthesis of polycyclic and spirocyclic systems are not extensively documented in publicly available literature, the broader class of quinuclidine derivatives has been employed in the construction of such architectures. For instance, the quinuclidine nucleus is a key feature in various approved drugs that possess spirocyclic motifs. nih.gov The synthesis of these complex molecules often relies on the stereocontrolled elaboration of the quinuclidine core. nih.gov

Precursor for Advanced Heterocyclic Compounds and Conjugates

The functional groups present in this compound, namely the secondary alcohol and the tertiary amine, provide reactive handles for its elaboration into a wide array of advanced heterocyclic compounds and conjugates. The hydroxyl group can be readily oxidized, reduced, or converted into other functional groups, allowing for the attachment of various substituents or the formation of new ring systems. The tertiary amine can act as a nucleophile or a base, facilitating a range of chemical transformations.

The quinuclidine framework itself is a key component in numerous biologically active compounds. tsijournals.com Derivatives of 3-quinuclidinol (B22445) are utilized as building blocks in the synthesis of important pharmaceutical agents, including muscarinic M1 and M3 receptor agonists and antagonists. tsijournals.com The synthesis of fused and spiro nitrogen heterocycles often starts from quinuclidin-3-one (B120416), a close structural analog of this compound. eurjchem.com

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The chiral nature of this compound makes it an attractive scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis. By modifying the hydroxyl and methyl groups, and by functionalizing the quinuclidine ring, a diverse library of ligands can be generated. These ligands can then be coordinated to transition metals or employed as organocatalysts to facilitate enantioselective transformations.

Role in Transition Metal Catalysis for Enantioselective Transformations

Chiral ligands based on the quinuclidine framework have demonstrated significant potential in transition metal-catalyzed asymmetric reactions. The rigid structure of the quinuclidine core can effectively transfer stereochemical information from the ligand to the catalytic center, thereby influencing the stereochemical outcome of the reaction.

While direct catalytic applications of ligands derived specifically from this compound are not widely reported, the broader family of quinuclidine-containing ligands has been successfully employed. For example, cinchona alkaloids, which feature a quinuclidine core, are a well-established class of privileged chiral ligands and organocatalysts used in a multitude of asymmetric reactions. nih.gov The development of novel chiral ligands often involves the strategic use of noncovalent interactions between the ligand and the substrate to achieve high levels of stereocontrol. mdpi.comnih.gov

Organocatalytic Applications in Stereoselective Organic Reactions

The tertiary amine of the quinuclidine moiety in this compound can function as a Lewis base, making it a potential organocatalyst. Furthermore, the hydroxyl group can participate in hydrogen bonding interactions, which can be crucial for substrate activation and stereochemical control in organocatalytic reactions.

Cinchona alkaloids, which contain a quinuclidine unit, are highly effective bifunctional organocatalysts. nih.gov The quinuclidine nitrogen acts as a basic site to activate one reactant, while another functional group on the molecule can activate the other reactant through hydrogen bonding. nih.gov This dual activation model is a key principle in many organocatalytic transformations. Quinuclidine and its derivatives have also been utilized as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. rhhz.netbohrium.com

Mechanistic Insights into Stereochemical Control in Catalytic Cycles

The mechanism of stereochemical control in catalysis involving quinuclidine-based ligands and catalysts is often attributed to the rigid and well-defined three-dimensional structure of the quinuclidine scaffold. This rigidity helps to create a highly ordered chiral environment around the active site of the catalyst.

In transition metal catalysis, the coordination of the chiral quinuclidine-based ligand to the metal center restricts the possible coordination geometries of the substrates, leading to a favored reaction pathway that produces one enantiomer in excess. In organocatalysis, the stereochemical outcome is often governed by the formation of specific hydrogen bonding interactions and steric repulsions between the catalyst, the substrates, and the transition state assembly. nih.gov Computational studies and mechanistic experiments are often employed to elucidate the precise nature of these interactions and to rationalize the observed enantioselectivity. nih.gov

Development of Chemical Probes and Analytical Reagents

The rigid, bicyclic structure of this compound provides a three-dimensional framework that can be strategically modified to incorporate reporter groups, such as fluorophores or radioactive isotopes, and reactive moieties for covalent labeling of target proteins. These features are essential for the creation of chemical probes, which are indispensable tools in chemical biology for studying the function, localization, and interactions of biomolecules.

One of the key applications of the quinuclidine scaffold, a parent structure of this compound, has been in the development of radiolabeled ligands for studying muscarinic acetylcholine (B1216132) receptors (mAChRs). While specific examples detailing the radiolabeling of this compound itself are not extensively documented, the principles applied to related quinuclidine derivatives are relevant. For instance, the introduction of a tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) label allows for the sensitive detection and quantification of receptor binding in tissues and cell preparations.

A notable example in the broader class of quinuclidinyl esters is the use of (-)-[³H]-3-quinuclidinyl benzilate (QNB), a potent muscarinic antagonist, as a radioligand to characterize mAChRs. deepdyve.com The synthesis of such radiolabeled probes involves the incorporation of the radioisotope at a late stage, often through methylation with a radiolabeled precursor or by reduction with a radiolabeled hydride.

Radioligand Example (Related Scaffold)IsotopeApplication
(-)-[³H]-Quinuclidinyl benzilate³HMuscarinic receptor binding assays

This table is illustrative of radiolabeling strategies for the broader quinuclidine class, as specific data for this compound was not found.

The development of fluorescent probes from the this compound scaffold would involve the covalent attachment of a fluorophore. Such probes could enable the visualization of target localization and dynamics in living cells using fluorescence microscopy. The hydroxyl group at the 3-position and the secondary amine (if the quinuclidine nitrogen is not quaternized) are potential sites for chemical modification and attachment of a fluorescent dye.

The design of such a probe would require careful consideration of the linker between the this compound core and the fluorophore to ensure that neither the binding affinity of the scaffold nor the quantum yield of the fluorophore is significantly compromised.

Another potential application of the this compound scaffold is in the creation of affinity-based probes for target identification. These probes typically contain a reactive group that can form a covalent bond with the target protein upon binding. Subsequent isolation and mass spectrometry-based proteomic analysis of the labeled protein can reveal its identity.

While no specific affinity-based probes derived from this compound have been reported in the literature, the chemical handles present on the molecule, such as the hydroxyl group, could be modified to introduce photoreactive groups like benzophenones or diazirines.

Beyond cellular probes, derivatives of this compound could be developed as analytical reagents for use in various bioassays. For example, a derivative could be immobilized on a solid support to create an affinity chromatography matrix for the purification of a target protein. Alternatively, it could be conjugated to an enzyme or an antibody for use in an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

The successful development of such reagents hinges on the ability to synthesize derivatives with appropriate functional groups for conjugation, while retaining the desired binding properties of the parent molecule.

Computational and Theoretical Studies of 2 Methylquinuclidin 3 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules, which in turn dictate their chemical behavior. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and other key parameters.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.commdpi.comnih.gov This approach offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of 2-Methylquinuclidin-3-ol. mdpi.com

DFT calculations can be employed to determine a variety of ground state properties for this compound. These include:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating the frequencies of molecular vibrations, which correspond to peaks in infrared (IR) and Raman spectra. This can aid in the interpretation of experimental spectroscopic data. nih.govresearchgate.net

Electronic Properties: Determining properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map, for instance, can identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govnih.gov

A hypothetical DFT study of this compound might involve the use of a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain accurate results for its geometry and electronic properties. nih.govnih.gov

Table 1: Hypothetical DFT-Calculated Properties of this compound

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates the ability to donate electrons.
LUMO Energy 1.2 eV Indicates the ability to accept electrons.
HOMO-LUMO Gap 7.7 eV Relates to chemical reactivity and stability.

Due to the presence of multiple stereocenters, this compound can exist as several stereoisomers. The rigid bicyclic structure of the quinuclidine (B89598) core limits conformational freedom compared to acyclic molecules, but different orientations of the methyl and hydroxyl groups can lead to distinct isomers with varying stabilities.

Quantum mechanical methods, including DFT, are invaluable for performing conformational analysis. By systematically exploring the potential energy surface, researchers can identify the most stable conformers of each stereoisomer and calculate their relative energies. This information is crucial for understanding which isomers are likely to be more abundant at equilibrium. For example, calculations can determine the energy difference between isomers where the hydroxyl group is in an endo or exo position relative to the bicyclic system.

The relative energies of different stereoisomers can be calculated with high accuracy, providing insights into their thermodynamic stability. This is particularly important in stereoselective synthesis, where understanding the energetics of different diastereomers can help in designing reaction conditions that favor the formation of a desired product.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.comnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com This technique is particularly useful for understanding how this compound behaves in a solution and how it interacts with other molecules, such as solvent molecules or biological macromolecules.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and allowing the system to evolve over time. From the simulation trajectory, a wealth of information can be extracted, including:

Solvation Structure: How solvent molecules arrange themselves around the solute, which is important for understanding solubility and intermolecular forces.

Conformational Dynamics: How the molecule flexes and changes its shape over time, which can be important for its ability to bind to a receptor.

Transport Properties: Properties like the diffusion coefficient can be calculated, providing insight into how the molecule moves through a medium.

MD simulations are also a cornerstone of modern drug discovery and can be used to study the interaction of this compound with a biological target, such as a protein receptor. mdpi.comnih.gov By simulating the protein-ligand complex, researchers can gain insights into the binding mode, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are responsible for binding. nih.gov

Reaction Pathway and Transition State Analysis for Understanding Chemical Transformations

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For this compound, these methods could be used to study a variety of chemical transformations, such as its synthesis or its metabolism. For instance, the mechanism of the reduction of 2-methylquinuclidin-3-one (B3270544) to form this compound could be investigated. Computational tools like QST2 (Quadratic Synchronous Transit) or Berny optimization in software packages like Gaussian can be used to locate the transition state structure. youtube.com

Once the transition state is located, its structure and energy can be analyzed. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. The geometry of the transition state can provide insights into the stereochemical outcome of a reaction. By performing an Intrinsic Reaction Coordinate (IRC) calculation, the reaction pathway from the transition state to the reactants and products can be confirmed. researchgate.net

Structure-Property Relationship Modeling and Prediction of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. frontiersin.orgmdpi.com These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized compounds. frontiersin.org

To develop a QSAR model for derivatives of this compound, one would first need a dataset of compounds with measured biological activity (e.g., binding affinity to a receptor). For each compound, a set of molecular descriptors would be calculated. These descriptors can be derived from the 2D structure (e.g., topological indices) or the 3D structure (e.g., electronic or steric properties calculated using quantum mechanics).

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies

Descriptor Type Examples Information Encoded
Constitutional Molecular weight, number of heteroatoms Basic molecular composition
Topological Connectivity indices, Wiener index Atomic connectivity and branching
Geometric Molecular surface area, volume 3D shape and size of the molecule

| Quantum Chemical | HOMO/LUMO energies, dipole moment | Electronic structure and reactivity |

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the observed activity. frontiersin.org A validated QSAR model can then be used to predict the activity of new derivatives of this compound, helping to prioritize which compounds to synthesize and test. This approach can significantly accelerate the process of discovering new molecules with desired properties. nih.govnih.gov

Synthesis and Chemical Properties of Derivatives and Analogs

Systematic Modification of the 2-Methylquinuclidin-3-ol Skeleton

The modification of the this compound skeleton is primarily achieved through synthetic strategies that either build the ring system with pre-installed substituents or functionalize the pre-formed bicycle. A common precursor for many derivatives is the corresponding ketone, 2-methylquinuclidin-3-one (B3270544).

One established approach to creating substituted quinuclidines involves a diastereoselective radical addition/cyclization reaction. acs.org This method can be used to construct a trisubstituted piperidine (B6355638) ring, which is then converted into the final 2,5-disubstituted quinuclidine (B89598) via an SN2-type cyclization. acs.org While this has been demonstrated for 2,5-disubstituted analogs, the principles can be adapted for other substitution patterns.

Another versatile technique for functionalizing the quinuclidine core involves the oxidation of the bridgehead nitrogen to form a quinuclidine N-oxide. liverpool.ac.uk This allows for α-lithiation at a position adjacent to the nitrogen, which can then be trapped with various electrophiles to introduce substituents at specific positions on the skeleton. liverpool.ac.uk

Furthermore, base-catalyzed self-condensation (autocondensation) of the precursor ketone, 3-quinuclidinone, has been shown to produce α,β-unsaturated ketone dimers, demonstrating a method for creating more complex, linked bicyclic systems. documentsdelivered.com

Introduction of Diverse Functional Groups onto the Core Structure

A variety of functional groups can be introduced onto the this compound core, targeting the hydroxyl group, the tertiary amine, or the carbon skeleton itself.

Modification of the Hydroxyl Group : The secondary alcohol at the C-3 position is a prime site for modification. It can be oxidized to the corresponding ketone, 2-methylquinuclidin-3-one, which serves as a key intermediate. tsijournals.com This ketone can then be reacted with various reagents. For example, reaction with acetylide anions can introduce an ethynyl (B1212043) group at the C-3 position, yielding compounds like 3-hydroxy-3-ethinylquinuclidine. documentsdelivered.com The ketone can also be converted to an oxime. nih.gov

Quaternization of the Bridgehead Nitrogen : The lone pair of electrons on the bridgehead nitrogen atom makes it nucleophilic and basic. This allows for N-alkylation to form quaternary ammonium (B1175870) salts, known as quinuclidinium salts. Bisquaternary derivatives have been synthesized by reacting 3-substituted quinuclidines with reagents like 1,10-dibromodecane. nih.gov

Substitution on the Carbon Skeleton : As mentioned, methods like radical cyclization can introduce substituents during the formation of the ring system. acs.org Post-synthesis functionalization is also possible, for instance, through the α-lithiation of the corresponding N-oxide. liverpool.ac.uk

Below is a table summarizing examples of functional group introduction on the quinuclidine core.

Starting MaterialReagent(s)Functional Group IntroducedResulting Derivative Class
This compoundOxidation agent (e.g., PCC)Carbonyl (ketone)2-Methylquinuclidin-3-one
2-Methylquinuclidin-3-oneAcetylide anionEthynyl and hydroxyl3-Ethynyl-2-methylquinuclidin-3-ol
2-Methylquinuclidin-3-oneHydroxylamineOxime2-Methylquinuclidin-3-one oxime
This compound1,10-DibromodecaneQuaternary ammoniumBisquinuclidinium salt

Impact of Structural Variations on Chemical Reactivity and Selectivity

Structural modifications to the this compound skeleton have a profound impact on its chemical properties, particularly the basicity and nucleophilicity of the bridgehead nitrogen.

The pKa of the conjugate acid is a direct measure of basicity. For the parent quinuclidine, the pKa is approximately 11.3. Introducing electron-withdrawing groups onto the skeleton reduces the electron density on the nitrogen, thereby lowering its basicity. wikipedia.org This effect is evident in various 3-substituted derivatives.

A kinetic study on the reaction of substituted quinuclidines with diphenyl sulfites demonstrated that the nucleophilicity of the nitrogen is sensitive to the inductive effects of substituents on the ring. acs.org Electron-withdrawing groups decrease the reaction rate, while electron-donating groups would be expected to increase it.

The following table displays the pKa values for several 3-substituted quinuclidines, illustrating the impact of functional groups on basicity.

CompoundSubstituent at C-3pKa of Conjugate Acid
Quinuclidine-H11.3
3-Quinuclidinol (B22445)-OH9.9
3-Acetoxyquinuclidine-OCOCH39.3
3-Chloroquinuclidine-Cl8.9
3-Quinuclidone=O7.2

Data sourced from Wikipedia. wikipedia.org

These changes in electronic properties can also influence the biological activity of the derivatives. For instance, in a series of monoquaternary quinuclidine derivatives, the length of the N-alkyl chain was found to directly correlate with the compound's cytotoxicity. nih.gov

Stereochemical Implications of Derivative Synthesis and Transformation

The synthesis of derivatives of this compound, which contains multiple stereocenters, requires careful control of stereochemistry. The development of asymmetric syntheses to obtain enantiomerically pure products is a key area of research.

A highly effective method for achieving stereocontrol is the asymmetric hydrogenation of the precursor ketone, 3-quinuclidinone. Using chiral ruthenium-based catalysts, it is possible to produce either (R)- or (S)-3-quinuclidinol with high enantiomeric excess (ee > 99%). google.com This approach provides access to optically pure building blocks for further synthesis.

Another strategy to obtain enantiopure quinuclidinols is through the kinetic resolution of a racemic mixture. tsijournals.comhakon-art.com This process separates the two enantiomers based on their different reaction rates with a chiral reagent or catalyst.

When building the quinuclidine skeleton from acyclic precursors, stereocontrol can be exerted during the cyclization steps. For example, asymmetric Michael-type cyclizations of chiral enaminoesters have been used to produce functionalized chiral quinuclidin-3-one (B120416) derivatives. liverpool.ac.uk Similarly, the diastereoselective radical cyclization approach provides control over the relative stereochemistry of the substituents introduced onto the ring system. acs.org The stereochemical configuration of these derivatives is crucial as it often dictates their interaction with biological targets, such as receptors and enzymes.

Future Perspectives in 2 Methylquinuclidin 3 Ol Research

Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity

The development of efficient and stereoselective synthetic routes to 2-Methylquinuclidin-3-ol and its derivatives is paramount for unlocking its full potential. Future research is expected to focus on innovative methodologies that offer improved yields, scalability, and access to a wider range of structural analogs.

Chemoenzymatic and Biocatalytic Approaches: The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. Chemoenzymatic strategies, which combine the strengths of both chemical and biological catalysis, are emerging as powerful tools. For instance, the deracemization of chiral compounds can be achieved with high enantioselectivity using enzymes like methionine sulfoxide (B87167) reductase A in combination with an oxidant. nih.gov This approach could be adapted for the stereoselective synthesis of this compound, providing an efficient route to enantiomerically pure forms of the compound. The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, also holds promise for streamlining the synthesis of complex chiral molecules like 3-substituted tetrahydroquinolines from simple starting materials. rsc.org

Continuous Flow Chemistry: Flow chemistry has gained significant traction in recent years as a technology that enables safer, more efficient, and scalable chemical syntheses. nih.govmdpi.comnih.govuc.ptflinders.edu.au The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields and purities. nih.govnih.govflinders.edu.au The application of flow chemistry to the synthesis of this compound could facilitate its production on a larger scale, making it more readily available for various applications. Multi-step flow systems, which integrate reaction and purification steps, could further enhance the efficiency of its synthesis. flinders.edu.au

Synthetic MethodologyKey AdvantagesPotential Impact on this compound Synthesis
Chemoenzymatic Synthesis High enantioselectivity, mild reaction conditions, sustainability. nih.govEfficient production of enantiomerically pure this compound and its derivatives.
Biocatalytic Cascades One-pot synthesis, reduced workup, improved efficiency. rsc.orgStreamlined and cost-effective synthesis of complex analogs.
Continuous Flow Chemistry Scalability, improved safety, precise process control, higher yields. nih.govmdpi.comnih.govuc.ptflinders.edu.auLarge-scale and on-demand production, facilitating broader research and application.

Novel Applications in Advanced Catalysis and Functional Materials Science

The unique structural features of this compound make it an attractive candidate for applications beyond its traditional use as a synthetic intermediate. Its chiral nature and functional groups can be exploited in the development of novel catalysts and functional materials.

Organocatalysis: Chiral amines and their derivatives are widely used as organocatalysts in asymmetric synthesis. The rigid quinuclidine (B89598) scaffold of this compound, combined with its stereogenic centers, provides a robust framework for the design of new chiral catalysts. These catalysts could be employed in a variety of asymmetric transformations, such as cycloadditions and conjugate additions, to produce enantiomerically enriched products. mdpi.com The development of synergistic catalysis, where two or more catalysts work in concert to promote a reaction, is a particularly exciting area where this compound derivatives could find application. princeton.edunih.gov

Functional Materials: The incorporation of chiral building blocks into materials can impart unique properties and functionalities. This compound can serve as a chiral monomer or a modifying agent in the synthesis of functional polymers. For example, polymers functionalized with chiral moieties are used as chiral stationary phases in chromatography for the separation of enantiomers. mdpi.commdpi.com Furthermore, the quinuclidine core could be integrated into the structure of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. unito.itmit.edunih.govmdpi.comresearchgate.net The chirality of this compound could lead to the formation of chiral MOFs with enantioselective recognition or catalytic properties.

Application AreaPotential Role of this compoundExpected Advancements
Advanced Catalysis Chiral organocatalyst or ligand for asymmetric synthesis. mdpi.comDevelopment of highly efficient and selective catalysts for the synthesis of complex chiral molecules.
Functional Polymers Chiral monomer or functionalizing agent. mdpi.commdpi.comCreation of novel materials for chiral separations, sensing, and other advanced applications.
Metal-Organic Frameworks (MOFs) Chiral building block for the construction of chiral MOFs. unito.itmit.edunih.govmdpi.comresearchgate.netDesign of materials with enantioselective adsorption, separation, and catalytic capabilities.

Integration of Advanced Computational Predictions for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. The application of advanced computational methods to this compound research can accelerate the discovery and optimization of its derivatives for specific applications.

Rational Catalyst Design: Density Functional Theory (DFT) calculations can be used to model the structure and reactivity of catalysts, providing insights into reaction mechanisms and guiding the design of more efficient and selective catalysts. qub.ac.ukchemistryviews.orgbnl.gov By computationally screening different derivatives of this compound as potential catalysts or ligands, researchers can identify promising candidates for experimental investigation, thereby reducing the time and resources required for catalyst development.

Prediction of Chiroptical Properties: The absolute configuration of chiral molecules can be determined by comparing experimentally measured chiroptical properties, such as circular dichroism (CD) and optical rotation (OR), with those predicted by quantum mechanical calculations. nih.govnih.gov This approach can be applied to confirm the stereochemistry of newly synthesized this compound derivatives and to understand the relationship between their structure and chiroptical response.

Computational MethodApplication to this compound ResearchBenefit
Density Functional Theory (DFT) Modeling of catalytic transition states and reaction pathways. qub.ac.ukchemistryviews.orgbnl.govRational design of novel and improved catalysts based on the this compound scaffold.
Quantum Mechanical Calculations Prediction of circular dichroism and optical rotation. nih.govnih.govUnambiguous determination of the absolute configuration of chiral derivatives.

Interdisciplinary Research Avenues at the Interface of Organic Chemistry and Related Fields

The versatility of the this compound scaffold makes it an ideal platform for interdisciplinary research, bridging organic chemistry with fields such as medicinal chemistry, chemical biology, and materials science.

Medicinal Chemistry: Chiral building blocks are of paramount importance in drug discovery, as the stereochemistry of a molecule can have a profound impact on its biological activity. nih.govnih.govcsmres.co.ukresearchgate.net this compound can serve as a valuable starting material for the synthesis of libraries of structurally diverse compounds for screening against various biological targets. Its rigid framework can be used to control the spatial orientation of pharmacophoric groups, leading to the development of potent and selective drug candidates. The synthesis and evaluation of 3-heteroaryl-substituted quinuclidin-3-ol derivatives as muscarinic antagonists is an example of such an application. nih.gov

Chemical Biology: The interface of chemistry and biology offers exciting opportunities for the development of new tools and probes to study biological systems. This compound derivatives could be functionalized with fluorescent tags or other reporter groups to create molecular probes for imaging and sensing applications. These probes could be used to investigate the localization and function of specific biomolecules within cells.

Interdisciplinary FieldRole of this compoundPotential Outcomes
Medicinal Chemistry Chiral scaffold for the synthesis of bioactive molecules. nih.govnih.govcsmres.co.ukresearchgate.netnih.govDiscovery of new therapeutic agents with improved efficacy and selectivity.
Chemical Biology Core structure for the design of molecular probes and sensors.Development of novel tools for studying complex biological processes.
Materials Science Chiral building block for advanced functional materials. mdpi.commdpi.comunito.itmit.edunih.govmdpi.comresearchgate.netCreation of materials with tailored properties for applications in catalysis, separations, and electronics.

Q & A

Q. What are the recommended synthetic protocols for 2-Methylquinuclidin-3-ol, and how can purity be validated?

Methodological Answer:

  • Synthesis : Follow multi-step organic synthesis protocols, starting with quinuclidine derivatives and introducing methyl groups via alkylation or nucleophilic substitution. Ensure anhydrous conditions and inert atmospheres to avoid side reactions.
  • Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) for quantitative analysis. Confirm structural integrity via 1H^1H-NMR and 13C^{13}C-NMR, comparing peaks to reference spectra. Residual solvents should be quantified using GC-MS .
  • Crystallography : For absolute confirmation, perform single-crystal X-ray diffraction (XRD) to resolve stereochemistry and hydrogen-bonding patterns. Data collection parameters (e.g., θ range, radiation source) must align with IUCr standards .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

Methodological Answer:

  • Solubility : Conduct shake-flask experiments in water, DMSO, and ethanol at 25°C. Measure concentrations via UV-Vis spectroscopy at characteristic absorbance wavelengths.
  • Stability : Perform accelerated degradation studies under acidic (HCl 0.1 M), basic (NaOH 0.1 M), and oxidative (H2 _2O2 _2 3%) conditions. Monitor degradation products using LC-MS/MS.
  • Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to determine melting points and thermal decomposition profiles. Report heating rates (e.g., 10°C/min) and nitrogen flow rates .

Q. What ethical and data management practices are critical for studies involving this compound?

Methodological Answer:

  • Data Retention : Preserve raw NMR/LC-MS files, XRD crystallographic information files (CIFs), and lab notebooks for 5–10 years. Securely discard outdated data to prevent misuse .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and avoid redundant publications. Use “participants” (not “subjects”) in human-related studies .

Advanced Research Questions

Q. How can contradictory results in bioactivity assays (e.g., IC50 _{50}50​ variability) be systematically addressed?

Methodological Answer:

  • Source Identification : Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, IC50 _{50} discrepancies in kinase inhibition may arise from ATP concentration differences.
  • Statistical Validation : Apply mixed-effects models to account for inter-lab variability. Use tools like Grubbs’ test to identify outliers.
  • Reproducibility : Share protocols via platforms like Protocols.io , including step-by-step videos for critical steps (e.g., compound dilution) .

Q. What computational and experimental strategies resolve ambiguities in the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., acetylcholine receptors). Validate via mutagenesis studies.
  • Isotopic Labeling : Synthesize 14C^{14}C-labeled this compound to track metabolic pathways in vitro. Combine with radio-TLC for metabolite identification .
  • Kinetic Studies : Perform stopped-flow spectroscopy to measure reaction rates with biological targets under pseudo-first-order conditions .

Q. How can interdisciplinary approaches enhance the development of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., hydroxyl → methoxy groups) and correlate changes with bioactivity. Use heatmaps to visualize trends.
  • Mixed Methods : Integrate qualitative feedback from medicinal chemists (via Delphi surveys) with quantitative SAR data. Triangulate findings using NVivo for thematic analysis .
  • Cross-Validation : Partner with independent labs to replicate key results. Publish negative data in repositories like Zenodo to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.